N-(2-ethoxyphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
N-(2-ethoxyphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic compound featuring a 1,3,4-oxadiazole core substituted with a thiophen-3-yl group at position 5 and an acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 2-ethoxyphenyl group. This structure combines heterocyclic (oxadiazole, thiophene) and aromatic (ethoxyphenyl) components, which are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or microbial infections.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c1-2-21-13-6-4-3-5-12(13)17-14(20)9-15-18-19-16(22-15)11-7-8-23-10-11/h3-8,10H,2,9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERVQEQMDKRWEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=NN=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrole ring followed by the introduction of the substituents. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one substituent with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(2-ethoxyphenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide with structurally or functionally related compounds, highlighting key differences in substituents, molecular properties, and biological activities.
Key Observations from Comparisons
Thiophene vs. Indole/Benzothiazole: Thiophene-containing compounds (e.g., target compound) are associated with moderate bioactivity, while indole or benzothiazole derivatives (e.g., ) show stronger anticancer effects, possibly due to enhanced π-π stacking with biological targets.
Core Heterocycle Influence: 1,3,4-Oxadiazole (target compound) vs.
Synthetic Accessibility :
- Compounds with sulfanyl linkers (e.g., ) require multi-step synthesis involving thiol-alkylation, whereas the target compound’s direct acetamide-oxadiazole linkage could simplify synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
